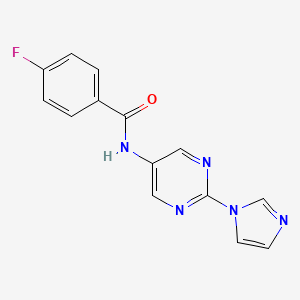

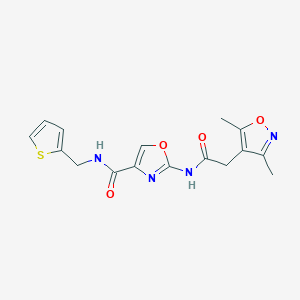

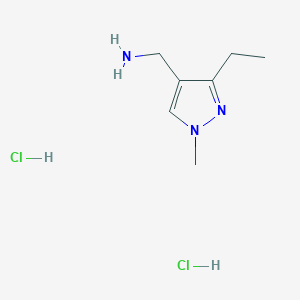

![molecular formula C15H16N2O3S2 B2821428 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 896283-38-8](/img/structure/B2821428.png)

3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5,6,7-tetrahydrobenzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological applications . They have been found to act as inhibitors of bacterial DNA gyrase B (GyrB), a type of enzyme that is essential for the survival of bacteria .

Synthesis Analysis

The synthesis of these derivatives involves various chemical reactions. For instance, one study reported the synthesis of a 3-phenyl-2-thioxo-2,3,5,6-tetrahydrobenzo[d]thiazol-7(4H)-one compound through the reaction of cyclohexane-1,3-dione with phenyl isothiocyanate and elemental sulfur .Molecular Structure Analysis

The molecular structure of these derivatives is analyzed using theoretical techniques such as Quantum Theory of Atoms In Molecules (QTAIM) calculations . These techniques help in quantitatively describing the molecular interactions and determining which amino acids interact with the ligands .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are complex and require careful analysis. The synthesized compounds exhibit interesting activity towards some chemical reagents, producing new heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Dual Kinase Inhibitors

The compound is used in the design and synthesis of novel dual kinase inhibitors of CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

DNA Gyrase B Inhibitors

The compound is also used in the optimization of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives that act as inhibitors of bacterial DNA gyrase B (GyrB) . A comprehensive analysis of the various molecular interactions that stabilize the molecular complexes was performed using combined theoretical techniques .

Pharmacophore Mapping and Molecular Docking

The compound is used in pharmacophore mapping and molecular docking . This helps in the design of a novel lead from Hit15 which was identified in silico as a dual kinase inhibitor against CK2 and GSK3β .

4. Quantum Theory of Atoms In Molecules (QTAIM) Calculations The compound is used in QTAIM calculations . This provides a quantitative description of the molecular interactions to determine which amino acids interact with the ligands .

5. Synthesis of New DNA Gyrase Inhibitors The compound is used in the synthesis of new DNA gyrase inhibitors . Some of these new inhibitors exhibit significant inhibitory activity .

6. Exploration of New Subsites of the Binding Pocket The compound is used in the exploration of new subsites of the binding pocket . One of the synthesized inhibitors binds spatially differently from known GyrB inhibitors because its 3-oxopropanoic acid moiety is oriented toward a previously unexplored subsite of the binding pocket .

Wirkmechanismus

Target of Action

The primary targets of this compound are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .

Mode of Action

The compound acts as an inhibitor of its targets. It binds to the active sites of these enzymes, preventing them from performing their functions . For instance, it inhibits GyrB, an enzyme essential for bacterial DNA replication . Similarly, it inhibits CK2 and GSK3β, which are responsible for the phosphorylation of PTEN .

Biochemical Pathways

By inhibiting GyrB, the compound disrupts the bacterial DNA replication process, leading to the death of the bacteria . On the other hand, by inhibiting CK2 and GSK3β, it prevents the deactivation of PTEN, a tumor suppressor protein . This could potentially lead to the suppression of tumor growth.

Result of Action

The inhibition of GyrB results in the disruption of bacterial DNA replication, which can lead to the death of the bacteria . The inhibition of CK2 and GSK3β prevents the deactivation of PTEN, potentially suppressing tumor growth .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-22(19,20)11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)21-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGPTABXGDLFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

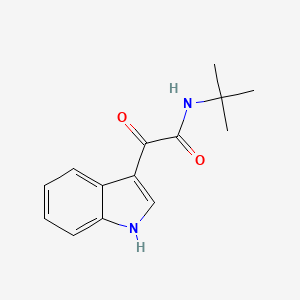

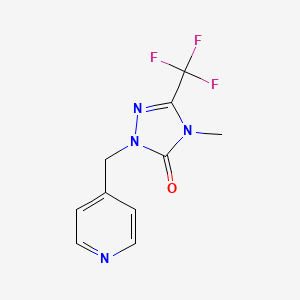

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)

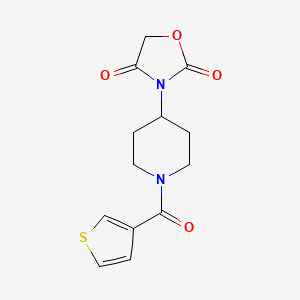

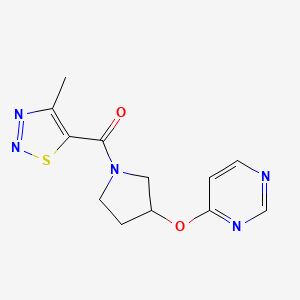

![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)

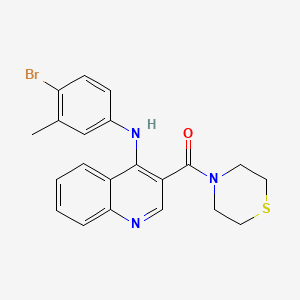

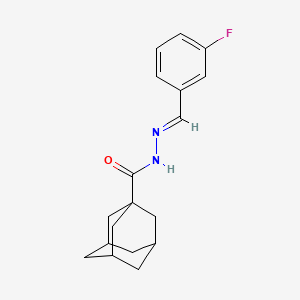

![(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2821356.png)

![1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B2821365.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2821367.png)